1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine
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Overview
Description
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is a chemical compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It is a heterocyclic compound that contains both an epoxide and an amine functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with epoxidizing agents followed by amination . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Diols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine involves its interaction with specific molecular targets and pathways. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but lacks the epoxide ring.
5,6,7,8-Tetrahydro-1-naphthylamine: Another naphthalene derivative with different functional groups.
Uniqueness
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is unique due to the presence of both an epoxide and an amine functional group, which provides it with distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHILHWLHCSISQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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